N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzodioxole moiety and a quinazolinone core, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets to understand its mechanism of action.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, known for their diverse biological activities.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, often studied for their pharmacological properties.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C29H34N4O6 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H34N4O6/c1-19-6-4-7-21(14-19)31-27(35)17-33-23-9-3-2-8-22(23)28(36)32(29(33)37)13-5-10-26(34)30-16-20-11-12-24-25(15-20)39-18-38-24/h4,6-7,11-12,14-15,22-23H,2-3,5,8-10,13,16-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
XUQQBEXQGWSYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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